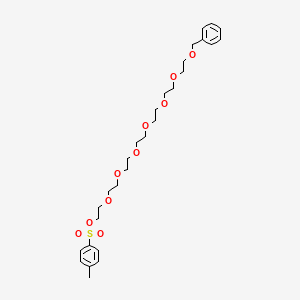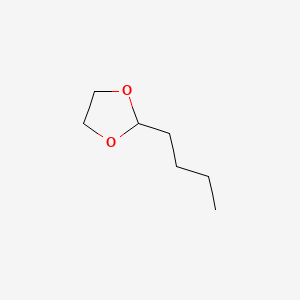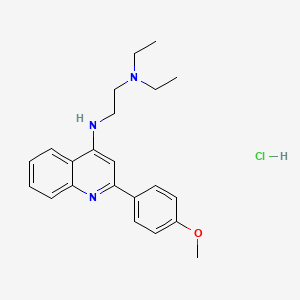
Benzyl-PEG7-Ots
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG7-Ots is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the PEG class and is utilized for its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This enables the selective degradation of target proteins via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG7-Ots typically involves the reaction of benzyl alcohol with PEG7 and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the tosylate ester. The reaction conditions generally include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG7-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While less common, the benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: Reactions are typically carried out in polar aprotic solvents like DCM or THF, at room temperature to slightly elevated temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include benzyl-PEG7-amines, benzyl-PEG7-thiols, etc.
Oxidation Products: Benzaldehyde or benzoic acid derivatives
Scientific Research Applications
Benzyl-PEG7-Ots has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation pathways.
Biology: Helps in the targeted degradation of proteins, aiding in the study of protein function and cellular processes.
Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Benzyl-PEG7-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects an E3 ubiquitin ligase ligand to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG8-Ots: Another PEG-based linker with a similar structure but an additional ethylene glycol unit.
Benzyl-PEG6-Ots: Similar but with one less ethylene glycol unit.
Uniqueness
Benzyl-PEG7-Ots is unique due to its specific length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance of hydrophilicity and hydrophobicity allows for efficient cellular uptake and target engagement .
Properties
Molecular Formula |
C28H42O10S |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H42O10S/c1-26-7-9-28(10-8-26)39(29,30)38-24-23-36-20-19-34-16-15-32-12-11-31-13-14-33-17-18-35-21-22-37-25-27-5-3-2-4-6-27/h2-10H,11-25H2,1H3 |
InChI Key |
ACHKPXYSFNUERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)

![tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11938754.png)



![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)




